3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
This compound belongs to the 6H-benzo[c]chromen-6-one family, a class of coumarin derivatives with a partially saturated bicyclic core (7,8,9,10-tetrahydro substitution). The structure features a 3-position substitution with a 2-(2-naphthyl)-2-oxoethoxy group, which confers unique electronic and steric properties.
Properties
IUPAC Name |
3-(2-naphthalen-2-yl-2-oxoethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O4/c26-23(18-10-9-16-5-1-2-6-17(16)13-18)15-28-19-11-12-21-20-7-3-4-8-22(20)25(27)29-24(21)14-19/h1-2,5-6,9-14H,3-4,7-8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWKQJNWZBVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC5=CC=CC=C5C=C4)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorescence Sensing Properties
Key Analogues:
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) :
- Acts as an Fe(III)-selective "on-off" fluorescent sensor in aqueous environments.
- Exhibits a 70% fluorescence quenching effect upon Fe(III) binding, attributed to the hydroxyl group at position 3 and the hydrogenated core enhancing lipophilicity and cell permeability .
- Compared to its unsaturated analogue Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) , THU-OH shows faster cellular uptake and lower cytotoxicity (IC50 > 100 μM vs. URO-B’s IC50 = 75 μM) .
No fluorescence data are reported, but structural similarity suggests comparable Fe(III) affinity .
Table 1: Fluorescence Sensor Performance
*Hypothesized properties based on structural analogs.
PDE2 Inhibitory Activity
Key Analogues:
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Derivatives :
- Alkyl or heterocyclic substituents at position 3 significantly modulate PDE2 inhibition.
- Compound 4c (3-((tetrahydro-2H-pyran-4-yl)methoxy)-derivative) : IC50 = 34.35 μM.
- Compound 2e (5-carbon alkoxy chain) : IC50 = 33.95 μM, highlighting the optimal role of ~5-carbon substituents in enhancing binding to PDE2’s hydrophobic pocket .
3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-derivative :
- The benzodioxole group improves solubility but reduces inhibitory potency (IC50 > 50 μM), likely due to steric hindrance .
Table 2: PDE2 Inhibition Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
